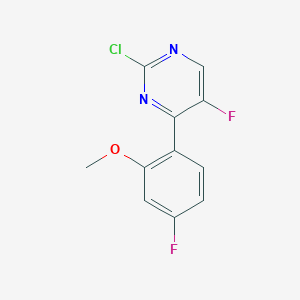

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2O/c1-17-9-4-6(13)2-3-7(9)10-8(14)5-15-11(12)16-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKIBEUAMIMTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method A: Cyclocondensation of Fluorinated Enolates with Amidines

Based on recent advances, fluorinated pyrimidines can be synthesized through cyclocondensation reactions involving potassium fluorinated enolates and amidines under mild conditions. For example, the synthesis of fluorinated pyrimidines from amidine hydrochlorides and fluorinated enolates has been demonstrated to proceed efficiently with high yields and broad substrate scope, utilizing mild conditions such as room temperature or gentle heating in solvents like dichloromethane (DCM).

Method B: Cyclization from 5-Fluorouracil Derivatives

Another route involves the halogenation of 5-fluorouracil derivatives, followed by selective chlorination to introduce the desired chlorine atom at the 2-position. This method is detailed in patents and literature where 5-fluorouracil is gradually chlorinated under controlled conditions to yield 2,4-dichloro-5-fluoropyrimidine, which can then be selectively functionalized.

Halogenation and Functionalization

Chlorination and Fluorination Steps

Chlorination: The introduction of chlorine at the 2-position typically employs chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride, under controlled temperature conditions to prevent over-chlorination or degradation. For example, the chlorination of fluorinated pyrimidines using POCl₃ in dichloroethane at around 60°C has been reported, yielding the 2-chloro derivative efficiently.

Fluorination: Fluorination at the 5-position or on the aromatic ring is often achieved via electrophilic fluorination agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under mild conditions to preserve the integrity of the heterocycle.

Selective Substitution on Aromatic Ring

The methoxy group on the phenyl ring (at the 2-position) is introduced via nucleophilic substitution or via methylation of phenolic precursors, often using methyl iodide or dimethyl sulfate under basic conditions. The fluorine substituents on the aromatic ring are typically introduced via electrophilic fluorination of appropriately substituted phenyl precursors before coupling with the pyrimidine core.

Coupling of Aromatic Moiety to Pyrimidine Core

The aromatic substituent, 4-fluoro-2-methoxyphenyl , is attached via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions:

SNAr Reaction: The 4-fluoro-2-methoxyphenyl group can be introduced onto the pyrimidine ring through nucleophilic substitution at the 4-position, especially if the pyrimidine bears a suitable leaving group such as a nitro or halogen substituent.

Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reactions are also employed for attaching the aromatic moiety, especially when functionalized boronic acids or amines are used as coupling partners.

Overall Synthetic Route Summary

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Cyclization to form pyrimidine core | Amidines + fluorinated enolates | Mild conditions, high yield |

| 2 | Chlorination at 2-position | POCl₃ or SOCl₂, 60°C | Selective, high efficiency |

| 3 | Aromatic ring functionalization | Electrophilic fluorination, methylation | Mild, high regioselectivity |

| 4 | Coupling aromatic group | SNAr or Pd-catalyzed coupling | Versatile, high yield |

Notes on Optimization and Green Chemistry

Recent research emphasizes environmentally friendly approaches, such as ultrasound-assisted synthesis and flow chemistry, to reduce reaction times, minimize waste, and improve scalability. For example, ultrasound techniques facilitate fluorination and coupling reactions under milder conditions, enhancing yields and selectivity.

Research Findings and Data

Yield Data: Typical yields for key steps range from 75% to over 95%, with optimized conditions achieving near-quantitative conversions, especially in cyclization and halogenation steps.

Reaction Conditions: Mild temperatures (25-70°C), use of benign solvents like dichloromethane, and catalytic systems (e.g., Pd catalysts) are common.

Scalability: Continuous-flow systems and ultrasound-assisted methods demonstrate potential for industrial-scale production with consistent quality and reduced environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands are essential for these reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activities and potential pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

One of the most notable applications of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine is its potential as a protein kinase Cθ inhibitor. Protein kinases play critical roles in various cellular signaling pathways, and their dysregulation is often associated with cancer progression. Research indicates that this compound may inhibit specific kinases involved in tumor growth and metastasis, presenting opportunities for developing targeted cancer therapies.

Interaction Studies

The compound has been shown to interact with multiple biomolecules, influencing cellular processes such as signaling pathways and gene expression. These interactions often involve binding to specific enzymes, leading to either inhibition or activation of enzymatic activity. Understanding these interactions is crucial for assessing the pharmacological properties and therapeutic potential of the compound.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives. These derivatives may exhibit enhanced biological activity or altered pharmacokinetic properties, making them suitable candidates for further drug development .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

-

Cancer Therapeutics :

- A study demonstrated that derivatives of this compound showed significant inhibition of specific kinases involved in cancer cell proliferation.

- The research indicated that these inhibitors could be developed into effective anti-cancer drugs through further optimization.

-

Pharmacological Investigations :

- Interaction studies revealed that the compound binds effectively to certain enzyme targets, modulating their activity.

- This modulation has implications for drug design aimed at diseases where these enzymes play a pivotal role.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-fluoro-4-(3-(4-fluorophenyl)propoxy)pyrimidine

- Structure : Replaces the 4-fluoro-2-methoxyphenyl group with a 3-(4-fluorophenyl)propoxy chain.

- Properties : The propoxy linker introduces flexibility and alters electronic distribution. NMR data (¹H: δ 8.17 ppm, ¹³C: δ 161.4 ppm) indicates distinct resonance patterns due to the alkoxy substituent .

- Biological Implications : Increased hydrophobicity (Log P > 3) may reduce BBB penetration compared to the target compound.

2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

- Structure : Substitutes the aryl group with a pyrazole ring.

- Synthesis : Prepared via Suzuki coupling of (1-methyl-1H-pyrazol-5-yl)boronic acid with 2,4-dichloro-5-fluoropyrimidine .

- Applications : Pyrazole-containing derivatives are explored as CDK2 inhibitors, suggesting divergent biological targets compared to LH20’s CDK4/6 inhibition .

Halogenation and Functional Group Modifications

2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine

- Structure : Features a trifluoromethyl group instead of the methoxyphenyl moiety.

4-Chloro-5-Fluoro-2-Methoxypyrimidine

- Structure : Simplifies the substituent pattern with a single methoxy group at position 2 (CAS 1801-06-5).

- Molecular Weight : 162.55, significantly lower than the target compound (399.15), enabling easier synthetic manipulation but reducing target affinity .

Aromatic Ring Substitutions

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine

- Structure: Replaces the phenyl group with a phenoxy ether (C10H9ClFN3O2, MW 230.84).

2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine

- Structure : Incorporates a bromophenyl group and a methyl substituent at position 4.

- Impact : Bromine’s larger atomic radius increases steric hindrance, while the methyl group enhances lipophilicity (MW 301.54) .

Physicochemical and Pharmacokinetic Comparisons

| Compound Name | Molecular Weight | Log P | TPSA (Ų) | Key Substituents | BBB Penetration Potential |

|---|---|---|---|---|---|

| Target Compound | 399.15 | 2.94 | 72.4 | 4-Fluoro-2-methoxyphenyl | High (Egan-like criteria) |

| 2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine | 209.61 | ~3.5 | 45.3 | Trifluoromethyl | Moderate |

| 4-Chloro-5-Fluoro-2-Methoxypyrimidine | 162.55 | 1.2 | 33.1 | 2-Methoxy | Low |

| 2-Chloro-5-fluoro-4-(pyridin-4-yl)pyrimidine | 209.61 | 1.8 | 50.7 | Pyridinyl | Moderate |

Biologische Aktivität

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The compound's structure is defined by the following IUPAC name: this compound. Its molecular formula is , and it features a pyrimidine ring substituted with various functional groups, including a methoxy group and multiple fluorine atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇ClF₂N₂O |

| Molecular Weight | 252.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1426215-30-6 |

The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of kinase inhibitors. It has been shown to interact with various enzymes and proteins, influencing cellular signaling pathways, gene expression, and metabolic processes. Specifically, studies indicate that derivatives of this compound may act as inhibitors of protein kinase Cθ, which is crucial in several signaling cascades involved in cell growth and differentiation.

Biological Activity Studies

Research has highlighted the compound's potential in various biological contexts:

- Cytotoxicity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HeLa and K562. The cytotoxicity is attributed to the compound's ability to disrupt normal cellular functions, leading to apoptosis in malignant cells .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on different kinases, showing promise as a therapeutic agent in treating cancers that are dependent on specific signaling pathways .

- ADME Properties : Computational studies assessing the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of this compound suggest favorable profiles for drug development, indicating good solubility and metabolic stability, which are crucial for therapeutic efficacy .

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Protein Kinase Inhibition : A recent investigation explored the inhibitory effects of this compound derivatives on protein kinases involved in cancer progression. The study found that certain derivatives significantly reduced kinase activity, correlating with decreased cell viability in cancer models.

- Cytotoxicity Assessment : In a comparative study involving various pyrimidine derivatives, this compound demonstrated higher cytotoxicity against AGS and A172 cell lines compared to other tested compounds. The IC50 values were determined to be approximately 32 µM for AGS and 63 µM for A172 cell lines .

Q & A

Basic: What synthetic routes are recommended for preparing 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine?

Methodological Answer:

A common approach involves functionalizing the pyrimidine core via sequential halogenation and cross-coupling reactions. For example:

Halogenation: Start with a fluoropyrimidine precursor (e.g., 5-fluoropyrimidine) and introduce chlorine at the 2-position using POCl₃ or PCl₅ under reflux conditions .

Suzuki-Miyaura Coupling: Attach the 4-fluoro-2-methoxyphenyl group via palladium-catalyzed cross-coupling. Use Pd(PPh₃)₄ as a catalyst with a boronic acid derivative of the aryl group in a degassed THF/water mixture (3:1) at 80°C .

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%).

Key Considerations:

- Optimize reaction time and temperature to minimize dehalogenation side reactions.

- Use anhydrous conditions for halogenation steps to avoid hydrolysis .

Basic: How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign signals based on substituent effects. The methoxy group (-OCH₃) typically appears as a singlet near δ 3.8 ppm in ¹H NMR. Fluorine substituents deshield adjacent carbons, shifting ¹³C signals downfield .

- ¹⁹F NMR: Confirm fluorine positions; aromatic fluorines resonate between δ -100 to -120 ppm .

- X-ray Crystallography:

- Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Analyze dihedral angles between the pyrimidine ring and aryl substituents to assess steric effects (e.g., angles ~12–86° observed in related compounds) .

- Mass Spectrometry: Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Data Interpretation:

- Compare crystallographic data (e.g., R factor < 0.06) with DFT-optimized structures to validate geometry .

Advanced: How can Suzuki-Miyaura coupling conditions be optimized to improve aryl group introduction?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced activity in electron-deficient pyrimidine systems .

- Solvent Optimization: Replace THF with dioxane for higher boiling points (improving reaction rates).

- Base Selection: Use Cs₂CO₃ instead of Na₂CO₃ to stabilize the boronate intermediate and reduce side reactions .

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes at 120°C, improving yield by 15–20% .

Contradiction Analysis:

- Conflicting reports on Pd catalyst efficiency may arise from trace moisture or oxygen. Always degas solvents and use Schlenk techniques .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations:

- Use Gaussian 16 with B3LYP/6-311++G(d,p) to model transition states for SNAr (nucleophilic aromatic substitution) at the 2-chloro position.

- Calculate activation energies (ΔG‡) to compare leaving group abilities (Cl vs. F); lower ΔG‡ indicates favorable substitution .

- Molecular Electrostatic Potential (MEP): Map charge distribution to identify electrophilic hotspots (e.g., C2 is more reactive than C5 due to adjacent fluorine’s electron-withdrawing effect) .

Validation:

- Compare computational results with experimental kinetic data (e.g., second-order rate constants in DMF with morpholine as nucleophile) .

Advanced: How to analyze discrepancies in reported biological activity data for structurally similar pyrimidines?

Methodological Answer:

- Structural-Activity Relationship (SAR):

- Compare substituent effects: The 4-fluoro-2-methoxyphenyl group may enhance membrane permeability vs. bulkier analogs .

- Assess logP values (e.g., calculated via ChemDraw) to correlate hydrophobicity with cytotoxicity trends .

- Assay Variability:

- Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. Contradictory IC₅₀ values may arise from differences in metabolic activity .

Case Study:

- Pyrimidines with trifluoromethyl groups show 10x higher antifungal activity than chloro analogs due to increased electrophilicity .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Storage Conditions:

- Stability Testing:

Key Finding:

Advanced: How to resolve crystallographic disorder in the methoxyphenyl moiety?

Methodological Answer:

- Data Collection:

- Collect high-resolution data (θmax > 25°) at 100 K to reduce thermal motion artifacts .

- Refinement:

- Use SHELXL to model disorder with split positions.

- Apply geometric restraints (e.g., AFIX 66 for rotating methoxy groups) .

- Validation:

- Check R₁/wR₂ convergence (< 0.05/0.15) and Fo-Fc maps for residual electron density .

Example:

- In related compounds, methoxy groups exhibited two conformations with occupancy ratios of 60:40 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.